molecular formula C3H10ClN3O B1463606 N-(2-Hydroxyethyl)guanidine hydrochloride CAS No. 63885-25-6

N-(2-Hydroxyethyl)guanidine hydrochloride

Cat. No.: B1463606
CAS No.: 63885-25-6
M. Wt: 139.58 g/mol
InChI Key: AGGLIVUFWZNXEL-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)guanidine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C3H10ClN3O and its molecular weight is 139.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N-(2-Hydroxyethyl)guanidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is known to act as a chaotropic agent, disrupting the hydrogen bonds and hydrophobic interactions in proteins, leading to their denaturation . This property makes it useful in protein purification and refolding studies. Additionally, this compound can interact with nucleic acids, aiding in the binding of DNA to silica during extraction processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. As a chaotropic agent, it can induce stress responses in cells, leading to the synthesis of stress protectants . Moreover, its ability to denature proteins can impact cellular metabolism by altering enzyme activities and metabolic pathways . The compound’s effects on gene expression are also significant, as it can modulate the expression of stress-related genes and proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with proteins and nucleic acids, leading to their denaturation and functional alterations . The compound can inhibit or activate enzymes by disrupting their tertiary and quaternary structures, thereby affecting their catalytic activities . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its chaotropic properties . Prolonged exposure to the compound can lead to gradual degradation, affecting its efficacy in biochemical assays . Long-term studies have also indicated that the compound can induce persistent changes in cellular function, such as altered enzyme activities and gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular functions by promoting protein denaturation and refolding . At high doses, it can exhibit toxic effects, such as bone marrow suppression, renal impairment, and hepatic dysfunction . Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its adverse effects at higher concentrations . These findings highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in protein and nucleic acid metabolism . The compound’s interactions with enzymes such as guanidinoacetate N-methyltransferase and arginase play a crucial role in its metabolic effects . Additionally, this compound can affect metabolite levels by altering the balance between synthesis and degradation pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is rapidly absorbed and distributed throughout the body, with a significant role in the disposition of cationic neurotoxins and neurotransmitters in the brain . Its localization and accumulation in specific tissues are influenced by its interactions with cellular transporters and binding proteins . These interactions determine the compound’s bioavailability and efficacy in different biological contexts.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects . Understanding the subcellular distribution of this compound is essential for elucidating its precise mechanisms of action and optimizing its use in biochemical research.

Properties

IUPAC Name

2-(2-hydroxyethyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3O.ClH/c4-3(5)6-1-2-7;/h7H,1-2H2,(H4,4,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGLIVUFWZNXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40980716
Record name N-(2-Hydroxyethyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40980716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63885-25-6
Record name Guanidine, N-(2-hydroxyethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63885-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40980716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.